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Compound of Interest

Compound Name:
1-Bromo-5-methoxy-2,4-

dinitrobenzene

Cat. No.: B188455 Get Quote

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectral properties of 1-Bromo-5-methoxy-2,4-
dinitrobenzene. This document is intended for researchers, scientists, and professionals in the

field of drug development and chemical analysis, offering detailed data, experimental protocols,

and logical visualizations to aid in the characterization of this compound.

Introduction
1-Bromo-5-methoxy-2,4-dinitrobenzene is a substituted aromatic compound of interest in

various chemical and pharmaceutical research areas. Its complex substitution pattern, featuring

a bromine atom, a methoxy group, and two nitro groups, gives rise to a unique spectroscopic

signature. Understanding its NMR and IR spectra is crucial for its identification, purity

assessment, and for predicting its chemical behavior. This guide presents a detailed analysis of

its expected spectral characteristics based on established spectroscopic principles and data

from related compounds.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and

IR spectra of 1-Bromo-5-methoxy-2,4-dinitrobenzene. These predictions are derived from

the analysis of structurally similar compounds and the known effects of the various functional

groups on spectroscopic measurements.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b188455?utm_src=pdf-interest
https://www.benchchem.com/product/b188455?utm_src=pdf-body
https://www.benchchem.com/product/b188455?utm_src=pdf-body
https://www.benchchem.com/product/b188455?utm_src=pdf-body
https://www.benchchem.com/product/b188455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.8 s 1H H-3

~7.8 s 1H H-6

~4.0 s 3H -OCH₃

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~158 C-5

~148 C-2

~140 C-4

~130 C-6

~120 C-3

~115 C-1

~58 -OCH₃

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

1560-1500 Strong Asymmetric NO₂ stretch[1]

1380-1335 Strong Symmetric NO₂ stretch[1]

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch (-OCH₃)

1600-1585 Medium-Weak Aromatic C=C stretch

1250-1200 Strong Aryl-O stretch

1050-1000 Medium C-O-C stretch

~750 Strong C-Br stretch

Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra, based on standard

laboratory practices for similar aromatic compounds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker AVANCE 400 MHz spectrometer (or equivalent) equipped with a 5

mm broadband probe.

Sample Preparation:

Weigh approximately 10-20 mg of 1-Bromo-5-methoxy-2,4-dinitrobenzene.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (zg30).
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Number of Scans: 16.

Relaxation Delay: 1.0 s.

Acquisition Time: 4.0 s.

Spectral Width: 20 ppm.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled experiment (zgpg30).

Number of Scans: 1024.

Relaxation Delay: 2.0 s.

Acquisition Time: 1.5 s.

Spectral Width: 240 ppm.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the

residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a

universal attenuated total reflectance (UATR) accessory.
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Sample Preparation:

Place a small, solid sample of 1-Bromo-5-methoxy-2,4-dinitrobenzene directly onto the

diamond crystal of the UATR accessory.

Apply pressure using the built-in clamp to ensure good contact between the sample and the

crystal.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16.

Data Format: Transmittance.

Data Processing:

Perform a background scan of the empty UATR accessory before running the sample.

The software automatically subtracts the background from the sample spectrum.

Identify and label the major absorption peaks.

Visualization of Structure-Spectra Relationships and
Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the logical

connections between the molecular structure and its spectral features, as well as the

experimental workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b188455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure

NMR Spectroscopy

IR Spectroscopy1-Bromo-5-methoxy-2,4-dinitrobenzene

H-3¹H NMR

H-6

-OCH3 (H)

Aromatic Carbons¹³C NMR

-OCH3 (C)

NO2 stretch
IR

Aromatic C-H

Aliphatic C-H

C-O stretch

C-Br stretch

Click to download full resolution via product page

Caption: Structure-Spectra Correlation Diagram.
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Caption: Spectroscopic Experimental Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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